1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a benzodioxole moiety and a 2,3,4-trimethoxyphenyl group.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-25-19-7-5-17(21(26-2)22(19)27-3)14-24-10-8-23(9-11-24)13-16-4-6-18-20(12-16)29-15-28-18/h4-7,12H,8-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCQQNIZXGLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization to form the dioxole ring.
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from trimethoxybenzene through various substitution reactions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and trimethoxyphenyl intermediates with piperazine under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Analogues
Piperazine Derivatives with Heterocyclic Moieties
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine () and 1-{[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine () demonstrate structural diversity in substituents:
Table 2: Heterocyclic vs. Trimethoxy Substituents
Functionalized Benzodioxole Derivatives in Drug Design
- Anticonvulsant Pyrazole Derivatives : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () replaces piperazine with a pyrazole ring, demonstrating anticonvulsant activity via GABA modulation. This contrasts with the target compound’s piperazine core, which is more commonly associated with dopamine or serotonin receptor interactions .
- Dual Enzyme Inhibitors : 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid () incorporates a sulfonamide group, enabling dual inhibition of 5-lipoxygenase and prostaglandin E2 synthase. The target compound’s lack of acidic groups may limit similar enzymatic interactions .
Research Findings and Implications
- Supramolecular Interactions : Halogenated analogues () exhibit varied crystal packing, suggesting tunable solid-state properties for formulation .
- Bioactivity : The trimethoxy group in the target compound may enhance CNS activity compared to halogenated or heterocyclic analogues, though direct comparative pharmacological data are lacking .
- Synthetic Accessibility : The trimethoxy substituent requires multi-step synthesis for regioselective methylation, whereas halogenated derivatives () are more straightforward to prepare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
